molecular formula C19H15N3O7S B2438114 methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate CAS No. 895444-58-3

methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Cat. No.: B2438114
CAS No.: 895444-58-3
M. Wt: 429.4
InChI Key: ZGIBKIBQYNGJJE-VXPUYCOJSA-N
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Description

(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of its ring(s). The compound’s structure includes a benzothiazole ring fused with a dioxin ring, which is further substituted with a nitrobenzoyl group and a methyl acetate group. This intricate structure endows the compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzenethiol with a suitable aldehyde to form the benzothiazole ring. This is followed by the introduction of the dioxin ring through a cyclization reaction. The nitrobenzoyl group is then introduced via a nitration reaction, and finally, the methyl acetate group is added through an esterification reaction. The reaction conditions typically involve the use of organic solvents such as ethanol or toluene, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .

Chemical Reactions Analysis

(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and inhibit their activity, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate can be compared with other similar compounds such as:

    Benzothiazoles: These compounds share the benzothiazole ring structure but lack the dioxin and nitrobenzoyl groups. They are known for their antimicrobial and anticancer properties.

    Dioxins: These compounds contain the dioxin ring but lack the benzothiazole and nitrobenzoyl groups. They are known for their environmental persistence and toxicity.

    Nitrobenzoyl derivatives: These compounds contain the nitrobenzoyl group but lack the benzothiazole and dioxin rings. They are used in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S/c1-27-17(23)10-21-13-8-14-15(29-7-6-28-14)9-16(13)30-19(21)20-18(24)11-4-2-3-5-12(11)22(25)26/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIBKIBQYNGJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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